m-PEG2-Br

描述

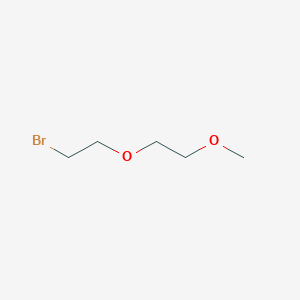

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromoethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXJXNSHCKHFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92450-98-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30202494 | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-17-6 | |

| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,6-dioxaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,6-dioxaheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 2 Methoxyethoxy Ethane and Analogous Alkoxyalkyl Bromides

Direct Synthetic Routes to 1-Bromo-2-(2-methoxyethoxy)ethane

The most common and direct route to 1-Bromo-2-(2-methoxyethoxy)ethane involves the conversion of its corresponding alcohol precursor.

Conversion of Poly(ethylene glycol) Monomethyl Ether Derivatives via Halogenation

1-Bromo-2-(2-methoxyethoxy)ethane is efficiently synthesized from its parent alcohol, 2-(2-methoxyethoxy)ethanol (B87266), which is also known as di(ethylene glycol) monomethyl ether. The primary method for this transformation is the halogenation of the terminal hydroxyl group.

A widely used and effective reagent for this conversion is phosphorus tribromide (PBr₃). byjus.comwikipedia.org This reaction is typically performed by treating the alcohol with PBr₃, often in a controlled manner, such as dropwise addition at reduced temperatures (e.g., in an ice bath) to manage the exothermic nature of the reaction. chemicalbook.com The reaction mixture is then typically stirred at room temperature for an extended period, followed by heating to ensure completion. chemicalbook.com

The mechanism proceeds through the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom of PBr₃. byjus.com The oxygen atom of the alcohol attacks the phosphorus, displacing a bromide ion and forming a protonated phosphite (B83602) ester intermediate. This intermediate is an excellent leaving group. A bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the activated oxygen group in a bimolecular nucleophilic substitution (Sɴ2) reaction. byjus.comwikipedia.orgorgosolver.com This Sɴ2 pathway results in the displacement of the leaving group and the formation of the desired alkyl bromide, 1-Bromo-2-(2-methoxyethoxy)ethane. orgosolver.com The use of PBr₃ is often preferred over hydrobromic acid because it minimizes the risk of carbocation rearrangements, leading to higher yields of the desired primary bromide. vedantu.comwikipedia.org

A general laboratory procedure is as follows:

2-(2-methoxyethoxy)ethanol is placed in a flask under an inert atmosphere (e.g., nitrogen). chemicalbook.com

The flask is cooled in an ice bath. chemicalbook.com

Phosphorus tribromide is added dropwise over a period of time. chemicalbook.com

The solution is allowed to warm to room temperature and stirred for several hours (e.g., 14 hours). chemicalbook.com

The mixture is then heated (e.g., to 90 °C) for a shorter period (e.g., 1 hour) to drive the reaction to completion. chemicalbook.com

Workup involves quenching the reaction with an ice/water mixture, neutralizing with a mild base like sodium bicarbonate, and extracting the product with an organic solvent such as diethyl ether. chemicalbook.com

| Reactant | Reagent | Key Conditions | Product |

| 2-(2-methoxyethoxy)ethanol | Phosphorus tribromide (PBr₃) | Ice bath, then RT, then 90°C | 1-Bromo-2-(2-methoxyethoxy)ethane |

General Principles and Advanced Strategies for Bromoether Synthesis

The synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane is a specific example of the broader class of reactions used to produce bromoethers. These strategies generally involve the halogenation of suitable precursors like alkenes or alcohols.

Halogenation of Alkenes and Alcohols

The introduction of a bromine atom into an organic molecule containing an ether functional group can be achieved through various halogenation methods targeting either a double bond or a hydroxyl group.

Alkenes can be converted to bromoethers through an electrophilic addition mechanism. When an alkene is treated with molecular bromine (Br₂) in the presence of an alcohol as the solvent, a bromoether is formed instead of the typical 1,2-dibromoalkane.

The mechanism is initiated by the electrophilic attack of the bromine molecule on the electron-rich carbon-carbon double bond of the alkene. docbrown.infolibretexts.org The π electrons of the alkene polarize the Br-Br bond, leading to the formation of a cyclic bromonium ion intermediate, where the positive charge is located on the bromine atom which is bonded to both carbons of the original double bond. libretexts.org In the subsequent step, the alcohol solvent, being present in a much higher concentration than the bromide ion, acts as a nucleophile. docbrown.info It attacks one of the carbon atoms of the bromonium ion ring, leading to the ring opening. A final deprotonation step by another alcohol molecule yields the final bromoether product. docbrown.info This reaction is a type of haloetherification.

Ethers can undergo bromination via a free-radical substitution pathway, typically at the carbon atom adjacent (alpha) to the ether oxygen. This method is generally less selective than other synthetic routes. The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•), usually promoted by UV light. byjus.comyoutube.com

The propagation phase involves two key steps:

A bromine radical abstracts a hydrogen atom from the carbon alpha to the ether oxygen. This position is particularly susceptible to radical attack because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom through resonance. byjus.com

The resulting ether radical then reacts with another molecule of Br₂, abstracting a bromine atom to form the α-bromoether and generating a new bromine radical, which continues the chain reaction. byjus.comyoutube.com

Termination of the reaction occurs when any two radicals combine. byjus.com While this method can produce bromoethers, it can also lead to a mixture of products if there are multiple, non-equivalent C-H bonds susceptible to radical attack.

Beyond PBr₃ and Br₂, a variety of more specialized reagents are available for the conversion of alcohols to alkyl bromides, offering advantages in terms of mildness, selectivity, and reaction conditions.

Appel Reaction : This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). commonorganicchemistry.com The reaction proceeds via an Sɴ2 mechanism, similar to PBr₃, and is effective for converting primary and secondary alcohols to their corresponding bromides. commonorganicchemistry.com Other bromine sources, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), can also be used in conjunction with PPh₃. commonorganicchemistry.comresearchgate.net

N-Bromosuccinimide (NBS) : NBS is a versatile and easy-to-handle crystalline solid that serves as a source of electrophilic or radical bromine. organic-chemistry.org In combination with PPh₃, it efficiently converts alcohols to alkyl bromides. researchgate.net NBS is also the reagent of choice for allylic and benzylic brominations via a radical pathway. organic-chemistry.org

Thionyl Bromide (SOBr₂) : Analogous to the more common thionyl chloride (SOCl₂), thionyl bromide can convert alcohols to alkyl bromides. However, it is more reactive and less frequently used than SOCl₂. commonorganicchemistry.com

Other Phosphine-Based Reagents : Novel and highly efficient brominating systems have been developed, such as the combination of triphenylphosphine with hexabromoacetone (Br₃CCOCBr₃) or ethyl tribromoacetate (B1203011) (Br₃CCO₂Et). lookchem.com These reagents can convert various alcohols into alkyl bromides in high yields under mild conditions and with short reaction times. lookchem.com

| Brominating Agent/System | Substrate Type | Mechanism | Notes |

| PBr₃ | Primary/Secondary Alcohols | Sɴ2 | Common, high yield, avoids rearrangement. byjus.comwikipedia.org |

| Br₂ / Alcohol Solvent | Alkenes | Electrophilic Addition | Forms bromoethers via haloetherification. docbrown.info |

| Br₂ / UV Light | Ethers | Free-Radical Substitution | Brominates C-H bond alpha to ether oxygen. byjus.com |

| PPh₃ / CBr₄ (Appel Reaction) | Primary/Secondary Alcohols | Sɴ2 | Mild conditions. commonorganicchemistry.com |

| PPh₃ / NBS | Alcohols | Sɴ2 | NBS is a convenient bromine source. commonorganicchemistry.comresearchgate.net |

| SOBr₂ | Alcohols | Sɴ2 | More reactive than SOCl₂. commonorganicchemistry.com |

| PPh₃ / Br₃CCOCBr₃ | Alcohols | Sɴ2 | Highly efficient, mild conditions. lookchem.com |

Metal-Catalyzed and Metal-Free Synthetic Approaches

The synthesis of β-bromoethers, a class of compounds that includes 1-bromo-2-(2-methoxyethoxy)ethane, has been significantly advanced through the development of both metal-catalyzed and metal-free methodologies. These approaches often utilize readily available unsaturated systems as starting materials.

Electrochemical Difunctionalization of Unsaturated Systems to Form β-Bromoethers

Electrochemical methods have emerged as a green and efficient strategy for the vicinal difunctionalization of alkenes to produce β-bromoethers. organic-chemistry.org These techniques leverage electrons as reagents, often avoiding the need for chemical oxidants and transition-metal mediators. bohrium.comnih.gov

A notable metal-free approach involves the electrochemical vicinal difunctionalization of various alkenes using dibromomethane (B42720) (CH₂Br₂) as the bromine source and an alcohol as the solvent. organic-chemistry.org This method demonstrates good functional group tolerance and proceeds under ambient conditions. thieme-connect.de The reaction is typically carried out in an undivided cell, and mechanistic studies suggest that the process involves the generation of a bromine radical. bohrium.comthieme-connect.de The reaction works well for a range of substituted styrenes and other alkenes with various functional groups. bohrium.com Optimization studies have identified methanol (B129727) as a highly effective solvent and nBu₄NBF₄ as a suitable electrolyte, with the reaction proceeding at a constant current. organic-chemistry.org The absence of an electric current halts the reaction, confirming its electrochemical nature. organic-chemistry.org

The general mechanism is believed to involve the anodic oxidation of a bromide source to generate bromine radicals. organic-chemistry.org These radicals then add to the alkene to form a carbon-centered radical, which is subsequently trapped by the alcohol nucleophile to yield the final β-bromoether product. organic-chemistry.org This environmentally friendly protocol is scalable and provides a cost-effective route to β-bromoethers from simple starting materials. organic-chemistry.orgbohrium.com

Flow reactors have also been employed for the electrochemical bromination of alkenes using hydrobromic acid, allowing for the synthesis of vicinal bromoethers with controlled outcomes based on the choice of cosolvent. bohrium.com

Table 1: Electrochemical Synthesis of β-Bromoethers from Alkenes

| Alkene Substrate | Bromine Source | Solvent/Nucleophile | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Alkenes | Dibromomethane (CH₂Br₂) | Alcohol | Metal-Free | Good functional group tolerance; ambient conditions. | Up to 91% | organic-chemistry.org |

| 1,1-Diphenylethylene | Dibromomethane (CH₂Br₂) | Methanol | Metal-Free (Glassy Carbon Anode, Platinum Cathode) | Optimized conditions: nBu₄NBF₄ electrolyte, 15 mA current. | High | bohrium.com |

| Various Alkenes | Hydrobromic Acid (HBr) | Alcohol (Cosolvent) | Metal-Free (Flow Reactor) | Controllable outcome (dibromides, bromohydrins, or bromoethers). | Moderate to Excellent | bohrium.com |

| Aromatic & Aliphatic Alkenes | Hydrobromic Acid (HBr) | Not specified | Metal-Free | Scalable to 200 mmol scale, producing trans-dibromides from internal alkenes. | High (86% on large scale) | rsc.org |

While metal-free approaches are prominent, metal-catalyzed versions also exist. Palladium(II) halides, in particular, have been shown to be effective catalysts for the synthesis of β-haloalkyl alkyl ethers from olefins in alcoholic solutions, especially in the presence of a Cu(II) halide co-catalyst which acts as an oxidant. osti.gov The reactivity of the olefin decreases with increasing substitution. osti.gov

Stereoselective Halogenation for Chiral Bromoether Scaffolds

Achieving stereocontrol during the formation of bromoethers is crucial for the synthesis of chiral molecules. Stereoselective halogenation reactions provide a powerful means to install both the bromine and ether functionalities with defined spatial arrangements. The addition of halogens like bromine to alkenes is highly stereoselective, typically proceeding via an anti-addition mechanism. libretexts.org This stereospecificity is explained by the formation of a cyclic halonium ion intermediate, which blocks one face of the molecule from nucleophilic attack. libretexts.org The incoming nucleophile, in this case, an alcohol, then attacks from the opposite face, resulting in the anti configuration of the two new substituents. libretexts.org

This principle is fundamental in creating chiral bromoether scaffolds. When the halogenation is performed on an alkene that leads to the formation of new stereocenters, the anti-addition mechanism dictates the relative stereochemistry of the product. libretexts.org For instance, the bromination of an alkene in an alcoholic solvent can generate a racemic mixture of enantiomeric bromoethers if the starting material is achiral but produces stereocenters. pressbooks.publibretexts.org The reaction proceeds through a trigonal planar radical or carbocation-like intermediate at the site of nucleophilic attack, allowing for attack from either side with equal probability, leading to racemization if a stereocenter is formed at that position. pressbooks.publibretexts.org

However, by using chiral catalysts or reagents, it is possible to influence the stereochemical outcome and achieve enantioselectivity. Chemists have developed methods that rely on stereospecific reactions for absolute and relative stereocontrol, as well as stereoselective reactions under substrate, reagent, or catalyst control. nih.gov For example, enantioselective bromochlorination of allylic alcohols has been achieved, and bromonium species can be generated stereoselectively from oxygenated precursors. nih.gov The synthesis of chiral 3-aryl-1-alkynes has been demonstrated through the cross-coupling of bromoallenes with organocuprates, showcasing high 1,3-anti stereoselectivity. nih.gov This highlights how the choice of substrate and reagents can lead to the formation of specific chiral structures. nih.gov

Intramolecular Cyclization for Complex Bromoether Ring Architectures (e.g., Bromocycloetherification)

Intramolecular cyclization reactions, particularly bromocycloetherification, are powerful methods for constructing complex cyclic ether architectures containing a bromine atom. nih.gov This transformation involves the reaction of an unsaturated alcohol with a bromine source, where the alcohol functionality acts as an internal nucleophile to trap the intermediate bromonium ion, forming a cyclic bromoether.

This strategy has been applied to the synthesis of natural products. nih.gov For example, an 8-endo bromocycloetherification was a key step in the synthesis of laurefucin, where an internal alkene reacted chemoselectively over a terminal one to form an oxocane (B8688111) ring as a single diastereomer. nih.gov

Significant progress has been made in developing enantioselective versions of this reaction. One successful approach employs a binary catalyst system consisting of an achiral Lewis base and a chiral Brønsted acid. nih.govnih.gov This cooperative catalysis has been effective in the bromocycloetherification of 5-arylpentenols, yielding bromomethyltetrahydrofurans with good enantioselectivity. nih.gov The constitutional site selectivity in these reactions can be highly dependent on the substituents on the aromatic ring and the geometry of the double bond. nih.gov The development of such catalytic systems is challenging, partly because the intermediate bromonium ions can racemize by transferring between alkene molecules. nih.gov However, a catalyst that remains associated with the bromonium ion can effectively control the stereochemistry of the cyclization. nih.gov

Table 2: Enantioselective Bromocycloetherification of 5-Arylpentenols

| Substrate | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Z-configured 5-arylpentenols | Achiral Lewis Base + Chiral Brønsted Acid | Bromomethyltetrahydrofurans | Good enantioselectivities achieved; site selectivity depends on substrate structure. | nih.gov |

| 5-Arylpentenols | Binary Catalyst System | Cyclic Bromoethers | Kinetic studies performed; detailed development of the catalyst system. | nih.gov |

Transformations from Activated Functional Groups (e.g., Dimethylthiocarbamates)

An alternative to forming bromoethers from unsaturated precursors is the conversion of other functional groups. A notable example is the transformation of primary alkyl dimethylthiocarbamates into alkyl bromides. organic-chemistry.org This method provides a route to alkyl bromides from alcohols, which are first converted to the more stable and chemoselective dimethylthiocarbamate protecting group. organic-chemistry.org

The conversion is promoted by a bromide Vilsmeier reagent, which can be generated from sources like 4-formylmorpholine. organic-chemistry.org This approach offers high yields and is compatible with a variety of other functional groups that are not sensitive to acid and are non-nucleophilic, such as esters and ketones. organic-chemistry.org However, acid-sensitive protecting groups like tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) are not well-tolerated. organic-chemistry.org The reaction is generally selective for primary dimethylthiocarbamates, as secondary ones tend to undergo elimination rather than substitution. organic-chemistry.org This method is advantageous as it avoids a separate deprotection step, thereby increasing synthetic efficiency. organic-chemistry.org

Table 3: Conversion of Primary Alkyl Dimethylthiocarbamates to Alkyl Bromides

| Substrate | Reagent | Key Features | Incompatible Groups | Yield | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Dimethylthiocarbamates | Bromide Vilsmeier Reagent | High yields; compatible with esters, ketones, acetates, and benzyl (B1604629) ethers. | Acid-sensitive (e.g., THP, TBDMS) and nucleophilic groups. | High | organic-chemistry.org |

Reactivity Profiles and Mechanistic Elucidation of 1 Bromo 2 2 Methoxyethoxy Ethane and Alkoxyalkyl Halides

Nucleophilic Substitution Reactions (S\N\1 and S\N\2)

Nucleophilic substitution reactions are fundamental to the chemistry of 1-bromo-2-(2-methoxyethoxy)ethane, providing a route to a variety of functionalized products. These reactions can proceed through either a unimolecular (S\N\1) or a bimolecular (S\N\2) pathway, with the operative mechanism being dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature. chemistrysteps.comlibretexts.org

Kinetic and Stereochemical Aspects of Substitution Pathways

The kinetics of nucleophilic substitution provide critical insight into the reaction mechanism. An S\N\2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This results in a second-order rate law, where the rate is dependent on the concentrations of both the alkyl halide and the nucleophile. masterorganicchemistry.com For 1-bromo-2-(2-methoxyethoxy)ethane, which is a primary alkyl halide, the S\N\2 pathway is generally favored due to the relatively unhindered nature of the carbon atom bearing the bromine. libretexts.org The reaction proceeds with an inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.comoregonstate.edu

In contrast, the S\N\1 mechanism is a two-step process. oregonstate.edu The first and rate-determining step involves the slow ionization of the alkyl halide to form a carbocation intermediate. oregonstate.edu This is followed by a rapid attack of the nucleophile on the carbocation. The rate of an S\N\1 reaction follows first-order kinetics, depending only on the concentration of the alkyl halide. masterorganicchemistry.com For primary alkyl halides like 1-bromo-2-(2-methoxyethoxy)ethane, the S\N\1 pathway is generally disfavored due to the high energy and instability of the resulting primary carbocation. libretexts.org If an S\N\1 reaction were to occur at a chiral center, it would typically lead to racemization, as the planar carbocation can be attacked from either face. oregonstate.edu

Table 1: Comparison of S\N\1 and S\N\2 Reaction Characteristics

| Feature | S\N\1 | S\N\2 |

|---|---|---|

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate | 3° > 2° | Methyl > 1° > 2° |

Factors Governing Reactivity and Regioselectivity in Bromoethers

Several factors influence the reactivity and regioselectivity of nucleophilic substitution in bromoethers like 1-bromo-2-(2-methoxyethoxy)ethane.

Substrate Structure: The primary nature of the carbon bearing the bromine in 1-bromo-2-(2-methoxyethoxy)ethane strongly favors the S\N\2 mechanism. libretexts.org Steric hindrance around the reaction center is minimal, allowing for backside attack by the nucleophile. masterorganicchemistry.com

Nucleophile: Strong, small nucleophiles favor the S\N\2 pathway. chemistrysteps.com The strength of the nucleophile is crucial for the concerted displacement of the bromide ion.

Leaving Group: Bromide is a good leaving group, which is essential for both S\N\1 and S\N\2 reactions as it can stabilize the negative charge upon departure.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) are known to accelerate S\N\2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. libretexts.org Polar protic solvents (e.g., water, ethanol) favor S\N\1 reactions by stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding. oregonstate.edu

Regioselectivity: In the context of bromoethers, regioselectivity refers to which atom the nucleophile attacks. In 1-bromo-2-(2-methoxyethoxy)ethane, the electrophilic center is the carbon atom directly bonded to the bromine. The ether oxygen can, in some cases, participate in the reaction through anchimeric assistance (neighboring group participation), potentially leading to rearranged products, although this is less common for simple acyclic ethers. Generally, the substitution occurs regioselectively at the C-Br bond. wikipedia.org

Elimination Reactions (E1 and E2)

Alkoxyalkyl halides can also undergo elimination reactions to form alkenes. These reactions, categorized as E1 (unimolecular) and E2 (bimolecular), often compete with nucleophilic substitution. dalalinstitute.comwikipedia.org

Mechanistic Investigations of Olefin Formation from Alkoxyalkyl Bromides

The formation of an olefin from an alkoxyalkyl bromide such as 1-bromo-2-(2-methoxyethoxy)ethane would involve the removal of the bromine atom and a hydrogen atom from the adjacent carbon (β-elimination).

The E2 mechanism is a concerted, one-step process where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. wikipedia.org This mechanism requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. libretexts.orgmsu.edu The rate of an E2 reaction is second-order, depending on the concentrations of both the substrate and the base. dalalinstitute.com Strong, bulky bases particularly favor the E2 pathway. youtube.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation, identical to the first step of an S\N\1 reaction. wikipedia.org In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. E1 reactions are typically favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate. dalalinstitute.com For 1-bromo-2-(2-methoxyethoxy)ethane, the E1 pathway is unlikely due to the instability of the primary carbocation.

Competitive Substitution vs. Elimination Pathways

The competition between substitution (S\N\2) and elimination (E2) is a key aspect of the reactivity of primary alkoxyalkyl halides like 1-bromo-2-(2-methoxyethoxy)ethane. libretexts.org

Nature of the Nucleophile/Base: Strong, sterically unhindered bases that are also good nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of S\N\2 and E2 products. youtube.com Strong, bulky bases, such as potassium tert-butoxide, are sterically hindered and act primarily as bases, favoring the E2 pathway. youtube.commasterorganicchemistry.com Weakly basic, good nucleophiles (e.g., iodide, cyanide) will predominantly lead to S\N\2 products. chemistrysteps.com

Temperature: Higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. youtube.com

Substrate Structure: While primary alkyl halides generally favor S\N\2, branching at the β-carbon can increase the proportion of the E2 product due to increased steric hindrance for the substitution pathway.

Table 2: Factors Influencing S\N\2 vs. E2 Competition for Primary Alkyl Halides

| Factor | Favors S\N\2 | Favors E2 |

|---|---|---|

| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) | Strong, bulky base (e.g., t-BuOK) |

| Temperature | Lower temperature | Higher temperature |

| Solvent | Polar aprotic | - |

Radical Reactions and Their Role in Bromoether Transformations

In addition to ionic pathways, 1-bromo-2-(2-methoxyethoxy)ethane can undergo radical reactions, typically initiated by light or radical initiators. youtube.comchemguide.co.uk Free-radical bromination of ethers can occur, but the reaction tends to be less selective than with alkanes. The presence of the ether oxygen atom activates the adjacent C-H bonds towards hydrogen abstraction.

The general mechanism for free-radical halogenation involves three stages: youtube.com

Initiation: Homolytic cleavage of the bromine molecule (Br₂) by UV light to form two bromine radicals (Br•). youtube.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the alkoxyalkyl chain, forming HBr and an alkyl radical. This radical can then react with another molecule of Br₂ to form the brominated product and a new bromine radical, continuing the chain reaction. youtube.com In the case of an ether, hydrogen abstraction is most likely to occur at the carbon atom adjacent to the ether oxygen due to the stabilizing effect of the oxygen on the resulting radical.

Termination: The reaction is terminated when two radicals combine. youtube.com

For 1-bromo-2-(2-methoxyethoxy)ethane, radical reactions could lead to further bromination at other positions on the carbon chain. However, these reactions are often less synthetically useful due to the potential for multiple products and lack of high selectivity. masterorganicchemistry.com

Organometallic Reactivity of 1-Bromo-2-(2-methoxyethoxy)ethane

The presence of a bromoether functionality imparts a unique reactivity profile to 1-bromo-2-(2-methoxyethoxy)ethane, particularly in the realm of organometallic chemistry. The carbon-bromine bond can be transformed into a carbon-metal bond, effectively reversing the polarity of the carbon atom from an electrophilic to a nucleophilic center. This transformation is the cornerstone of its utility in forming new carbon-carbon bonds.

Formation and Reactivity of Grignard Reagents

Grignard reagents, with the general formula RMgX, are powerful tools in organic synthesis. wikipedia.org They are typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk In the case of 1-bromo-2-(2-methoxyethoxy)ethane, the reaction with magnesium leads to the formation of the corresponding Grignard reagent, 2-(2-methoxyethoxy)ethylmagnesium bromide.

The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. masterorganicchemistry.com This process is often initiated on the surface of the magnesium metal and can be sensitive to the presence of moisture and air, which can rapidly decompose the reagent. wikipedia.orglibretexts.org The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. libretexts.org

The resulting Grignard reagent is a potent nucleophile and can participate in a variety of reactions. A key application is its reaction with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds, leading to the synthesis of more complex molecules. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with an aldehyde would yield a secondary alcohol, while a ketone would produce a tertiary alcohol. chemguide.co.uklibretexts.org The reaction with carbon dioxide, followed by an acidic workup, provides a route to carboxylic acids. masterorganicchemistry.com

It is important to note that Grignard reagents are strong bases and will react with any available acidic protons, such as those from water, alcohols, or carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com This necessitates the use of anhydrous reaction conditions to prevent the premature quenching of the reagent. chemguide.co.uklibretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Nickel-Catalyzed)

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst, typically palladium or nickel. nih.govnrochemistry.com These reactions have become indispensable in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is valued for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. youtube.com The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com A base is required to facilitate the transmetalation step. youtube.com

While direct examples of 1-bromo-2-(2-methoxyethoxy)ethane in Suzuki-Miyaura coupling are not extensively detailed in the provided results, the general principles apply. As an alkyl bromide, it could potentially serve as the electrophilic partner in such a coupling, reacting with a suitable organoboron species. However, cross-coupling reactions involving sp³-hybridized substrates like this can sometimes be challenging due to competing side reactions like β-hydride elimination. nih.gov

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. nih.gov Nickel-catalyzed cross-couplings can often be used to couple a wider range of substrates, including less reactive electrophiles. Similar to palladium-catalyzed reactions, the mechanism generally proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The application of nickel catalysis can be particularly advantageous for the coupling of alkyl halides. Research has demonstrated the utility of nickel catalysts in the cross-coupling of aryl bromides with various nucleophiles, and these principles can be extended to alkyl bromides under appropriate conditions. nrochemistry.com

Rearrangement and Ring-Opening Reactions Involving Bromoether Functionality

The bromoether moiety in 1-bromo-2-(2-methoxyethoxy)ethane can potentially undergo rearrangement or ring-opening reactions under specific conditions, although detailed examples for this specific compound are not prevalent in the provided search results. However, the general reactivity patterns of bromoethers can provide insight into these possibilities.

For instance, intramolecular substitution reactions could occur where the ether oxygen acts as a nucleophile, displacing the bromide to form a cyclic oxonium ion. This intermediate could then be susceptible to attack by other nucleophiles, leading to ring-opened products. The feasibility of such reactions would be highly dependent on the reaction conditions, including the solvent and the presence of any catalysts or additives.

Influence of Reaction Conditions on Bromoether Reactivity

The reactivity of 1-bromo-2-(2-methoxyethoxy)ethane, like other alkoxyalkyl halides, is significantly influenced by the reaction conditions. Careful control of these parameters is crucial for achieving desired outcomes and minimizing side reactions.

Solvent Effects and Counterion Impact

The choice of solvent plays a critical role in reactions involving 1-bromo-2-(2-methoxyethoxy)ethane. In the formation of Grignard reagents, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. libretexts.orgchemguide.co.uk These solvents stabilize the Grignard reagent by coordinating to the magnesium atom. wikipedia.org

In cross-coupling reactions, the solvent can influence the solubility of the reactants and the catalyst, as well as the rate and selectivity of the reaction. Common solvents for Suzuki-Miyaura couplings include dioxane, THF, and dimethylformamide (DMF), often with the addition of water. yonedalabs.com

The nature of the counterion, particularly in reactions involving organometallic intermediates, can also impact reactivity. For instance, in Grignard reagents (RMgX), the halide counterion (X) can affect the reagent's solubility and reactivity.

Role of Additives and Catalysts

Additives and catalysts are fundamental to controlling the reactivity of 1-bromo-2-(2-methoxyethoxy)ethane. In Grignard reagent formation, activating agents like iodine, methyl iodide, or 1,2-dibromoethane (B42909) are often used to initiate the reaction by cleaning the surface of the magnesium metal. wikipedia.orgwvu.edu

In cross-coupling reactions, the choice of catalyst and ligands is paramount. For Suzuki-Miyaura reactions, a palladium(0) source is the active catalyst. yonedalabs.com The ligands coordinated to the palladium center are crucial for stabilizing the catalyst, influencing its reactivity, and facilitating the different steps of the catalytic cycle. libretexts.org For nickel-catalyzed couplings, various nickel complexes with specific ligands are employed to achieve the desired transformation. nih.gov The base used in Suzuki-Miyaura reactions is also a critical component, with common choices including carbonates, phosphates, and hydroxides, which activate the organoboron species for transmetalation. youtube.comyonedalabs.com

Computational Chemistry and Spectroscopic Approaches for Mechanistic Insights

The elucidation of reaction mechanisms for alkoxyalkyl halides, such as 1-Bromo-2-(2-methoxyethoxy)ethane, relies heavily on the synergy between computational chemistry and advanced spectroscopic techniques. These approaches provide a molecular-level understanding of reaction pathways, the nature of transient intermediates, and the factors governing reaction outcomes. By modeling reaction coordinates and characterizing fleeting species that are otherwise difficult to observe, researchers can build a comprehensive picture of the chemical transformations involved.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a cornerstone of mechanistic chemistry, offering a powerful tool to map out the potential energy surfaces of chemical reactions. For alkoxyalkyl halides, DFT calculations are instrumental in exploring competing reaction pathways, calculating the energies of reactants, intermediates, and products, and, most critically, locating and characterizing the transition states that connect them.

A primary application of DFT is the calculation of activation energies (ΔG‡), which allows for the quantitative comparison of different possible mechanisms. For instance, in reactions involving alkyl bromides, DFT can be used to model and differentiate between pathways such as nucleophilic substitution (S_N2), elimination, or radical-mediated processes like halogen-atom transfer (XAT). nih.gov The process begins with the geometry optimization of all relevant structures on the potential energy surface. A key step is the identification of transition state (TS) structures, which are first-order saddle points characterized by having exactly one imaginary vibrational frequency. sioc-journal.cn This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the stretching of a C-Br bond as it breaks and the formation of a new bond with a nucleophile.

To ensure that a calculated transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. sioc-journal.cn This analysis maps the minimum energy path downhill from the transition state, confirming its role in the transformation. Furthermore, DFT calculations can be powerfully combined with experimental measurements, such as Kinetic Isotope Effects (KIEs). By computationally predicting the KIEs for different proposed mechanisms, a direct comparison with experimental KIEs can provide strong evidence in favor of one pathway over others, as has been demonstrated in studies of alkyl bromide elimination reactions. nih.gov

The selection of the appropriate functional and basis set is crucial for obtaining accurate results. The table below summarizes computational methods commonly employed in these studies.

| Computational Task | Typical DFT Functional | Common Basis Set | Solvation Model | Purpose |

| Geometry Optimization | B3LYP, M06-2X | 6-31+G, def2-SVP | PCM, SMD | To find the lowest energy structure of reactants, products, and intermediates. |

| Transition State Search | B3LYP, M06-2X | 6-31+G, def2-SVP | PCM, SMD | To locate the saddle point on the potential energy surface and calculate the activation barrier. |

| Frequency Calculation | B3LYP, M06-2X | 6-31+G, def2-SVP | PCM, SMD | To characterize stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies. |

| IRC Calculation | B3LYP, M06-2X | 6-31+G, def2-SVP | PCM, SMD | To confirm the connection between a transition state and its corresponding reactant and product. |

| Single-Point Energy | B3LYP-D3, ωB97X-D | def2-TZVP | PCM, SMD | To obtain more accurate energy values on the optimized geometries. |

This table represents a summary of common methods and is not exhaustive. The choice of method depends on the specific system and desired accuracy.

Identification and Characterization of Reactive Intermediates (e.g., Bromonium Ions)

In the reaction of an alkene with bromine, for example, the bromine molecule adds across the double bond. Experimental and computational evidence shows this does not typically proceed through a simple carbocation. Instead, a three-membered ring called a bromonium ion is formed as an intermediate. youtube.compressbooks.pub In this intermediate, the bromine atom is bonded to both carbons of the original double bond, carrying a positive charge. youtube.com The formation of this cyclic structure has a profound stereochemical consequence: the bromonium ion shields one face of the molecule. libretexts.org Consequently, the subsequent attack by a nucleophile (such as a bromide ion) must occur from the opposite face, a process known as anti-addition. libretexts.orgpressbooks.pub This mechanism explains the observed trans configuration of the two bromine atoms in the final product. libretexts.org

While the existence of such intermediates has long been inferred from stereochemical outcomes, their direct observation is challenging due to their low concentration and short lifetimes. nih.govnih.gov Modern spectroscopic techniques, particularly those based on mass spectrometry, have become indispensable for their detection and characterization. nih.govrsc.org Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates directly from a reaction mixture. nih.govresearchgate.net

For more detailed structural elucidation, mass spectrometry is often coupled with ion spectroscopy. rsc.org Techniques like infrared multiple photon dissociation (IRMPD) spectroscopy can record a vibrational spectrum of a mass-selected ion in the gas phase. By comparing this experimental spectrum with theoretical spectra predicted by DFT calculations for various possible isomer structures, the precise geometry of the reactive intermediate can be determined. nih.gov This combination of ion spectroscopy and DFT calculations provides powerful, unambiguous evidence for the structure of elusive species like bromonium ions. nih.gov

| Method | Type | Information Provided | Relevance to Intermediates |

| Stereochemical Analysis | Experimental | Infers the mechanism (e.g., anti-addition) from product structures. | Provides indirect evidence for cyclic intermediates like bromonium ions. libretexts.orgpressbooks.pub |

| ESI-MS | Spectrometric | Detects the mass-to-charge ratio of ionic species in solution. | Enables direct detection of charged intermediates, even at very low concentrations. nih.govrsc.org |

| Tandem MS (MS/MS) | Spectrometric | Fragments ions to reveal structural information. | Helps in characterizing the connectivity and stability of intermediates. |

| Ion Mobility Spectrometry | Spectrometric | Separates ions based on their size and shape (collisional cross-section). | Can distinguish between different isomers of an intermediate. nih.gov |

| IRMPD Spectroscopy | Spectroscopic | Provides an infrared spectrum of mass-selected ions. | Allows for detailed structural characterization when compared with DFT-calculated spectra. nih.gov |

Predictive Modeling of Reactivity and Selectivity

Beyond elucidating existing mechanisms, a major goal of computational chemistry is to predict the outcome of unknown reactions, thereby accelerating the discovery and optimization of chemical processes. nih.govmit.edu Predictive models for reactivity and selectivity are increasingly built using a combination of physics-based calculations (like DFT) and data-driven machine learning approaches. chemrxiv.org

The reactivity of a compound like 1-Bromo-2-(2-methoxyethoxy)ethane in a given reaction is largely governed by the activation energy of the rate-determining step. Models that can accurately predict these energy barriers can forecast whether a reaction is feasible under certain conditions and estimate its rate. chemrxiv.org While DFT can calculate these barriers, machine learning (ML) models can offer comparable or even superior accuracy at a fraction of the computational cost, once trained. epfl.ch For example, Gaussian Process Regression (GPR) models have been developed that, when trained on a dataset of experimental or high-level computational reaction data, can predict activation energies with a mean absolute error of less than 1 kcal/mol, a threshold often referred to as "chemical accuracy." chemrxiv.org

Selectivity is another critical aspect, especially for multifunctional molecules. For an alkoxyalkyl halide, questions of regioselectivity (which site will react?) and chemoselectivity (which functional group will react?) are paramount. Predictive models are being developed to address these challenges. Models based on GPR have shown high accuracy (e.g., 86% top-1 accuracy) in predicting the correct site of reaction in cases of both regio- and chemoselectivity, without being explicitly trained for that specific task. chemrxiv.org Another established approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural or physicochemical descriptors of molecules with their observed reactivity or selectivity. nih.gov These models can be used as in-silico screening tools to prioritize candidates for synthesis. nih.gov

The development of these predictive tools holds immense promise for accelerating chemical research and development, enabling chemists to design more efficient and selective reactions by exploring chemical space computationally before entering the lab. chemrxiv.org

| Modeling Approach | Principle | Predicted Property | Reported Accuracy Example |

| DFT Calculations | Quantum Mechanics | Activation Energies (ΔG‡), Reaction Energies (ΔG_rxn) | Can be highly accurate but computationally expensive. |

| Gaussian Process Regression (GPR) | Machine Learning | Activation Energies, Reaction Yields | MAE of 0.77 kcal/mol for activation energies on an external test set. chemrxiv.org |

| Transformer Models | Deep Learning | Reaction Products | Top-1 accuracy often >90% on benchmark datasets, but performance can vary on novel chemistry. arxiv.org |

| QSAR | Statistical Correlation | Biological Activity, Affinity, Selectivity | Used to build robust models for predicting properties like receptor affinity and selectivity. nih.gov |

Applications of 1 Bromo 2 2 Methoxyethoxy Ethane As a Key Building Block in Advanced Organic Synthesis

As a Versatile Alkylating Agent in Complex Molecule Construction

At the core of its utility, 1-Bromo-2-(2-methoxyethoxy)ethane serves as a potent alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the covalent attachment of the 2-(2-methoxyethoxy)ethyl group to a wide range of substrates, including those containing hydroxyl, amino, or thiol functionalities. This reactivity is fundamental to its application in the construction of complex molecular architectures.

Introduction of Polyethylene (B3416737) Glycol (PEG)-like Moieties for Solubility and Pharmacokinetic Modulation

A significant application of 1-Bromo-2-(2-methoxyethoxy)ethane is in the introduction of short polyethylene glycol (PEG)-like chains into molecules. PEGylation is a well-established strategy in medicinal chemistry to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. The 2-(2-methoxyethoxy)ethyl group, a short mono-methylated diethylene glycol unit, can effectively mimic a small PEG chain.

The incorporation of this moiety can transform a poorly soluble compound into one with improved aqueous solubility, which is often a critical factor for drug efficacy. Furthermore, the hydrophilic nature of the methoxyethoxy group can shield the parent molecule from enzymatic degradation and reduce renal clearance, thereby prolonging its circulation time in the body. This compound is often referred to by synonyms that highlight this function, such as mPEG2-Bromide. thermofisher.com

Table 1: Properties of 1-Bromo-2-(2-methoxyethoxy)ethane

| Property | Value |

| Molecular Formula | C5H11BrO2 |

| Molecular Weight | 183.04 g/mol |

| Boiling Point | 156 °C |

| Density | 1.3600 g/mL at 25 °C |

| Refractive Index | n20/D 1.455 |

| Solubility | Not miscible in water |

The data in this table is compiled from various chemical suppliers and databases. researchgate.netsigmaaldrich.comchemicalbook.com

Utilization in Pharmaceutical Intermediate Synthesis

The structural attributes of 1-Bromo-2-(2-methoxyethoxy)ethane make it an important intermediate in the synthesis of various pharmaceutical compounds. fishersci.pt Its ability to introduce a flexible, hydrophilic linker is particularly valuable in the design of modern therapeutics.

Scaffolds for Active Pharmaceutical Ingredients

This bromo-ether compound can be used to build or modify the core structure (scaffold) of active pharmaceutical ingredients (APIs). For instance, in the synthesis of heterocyclic compounds, which are prevalent in many drug classes, 1-Bromo-2-(2-methoxyethoxy)ethane can be used to alkylate nitrogen or sulfur atoms within the heterocyclic rings. This is exemplified by the alkylation of benzimidazole-2-thione derivatives, where bromoalkylating agents are used to create more complex, functionalized heterocyclic systems. mdpi.com While not a direct use of the title compound, this research illustrates the principle of its application.

The introduction of the 2-(2-methoxyethoxy)ethyl side chain can influence the binding affinity of the drug molecule to its target receptor, modulate its absorption, distribution, metabolism, and excretion (ADME) properties, and potentially reduce off-target effects.

Drug Conjugation Strategies and Prodrug Development

1-Bromo-2-(2-methoxyethoxy)ethane is a relevant building block in the field of drug conjugation and prodrug development. thermofisher.com Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The 2-(2-methoxyethoxy)ethyl group can act as a cleavable or non-cleavable linker to connect a drug molecule to another moiety, such as a targeting ligand or a solubilizing group.

Applications in Agrochemical and Specialty Chemical Synthesis

The utility of 1-Bromo-2-(2-methoxyethoxy)ethane extends beyond the pharmaceutical industry into the synthesis of agrochemicals and other specialty chemicals. fishersci.pt In the agrochemical sector, the introduction of ether linkages can influence the biological activity and environmental fate of pesticides and herbicides.

One area of application is in the synthesis of quaternary ammonium (B1175870) salts. These compounds are known for their biocidal properties and are used as disinfectants, surfactants, and in some cases, as active ingredients in agrochemical formulations. sigmaaldrich.comresearchgate.net The reaction of 1-Bromo-2-(2-methoxyethoxy)ethane with tertiary amines would yield quaternary ammonium salts with a hydrophilic ether-containing side chain, potentially modulating their efficacy and physical properties.

Development of Advanced Materials

In the realm of materials science, 1-Bromo-2-(2-methoxyethoxy)ethane serves as a precursor for the synthesis of functionalized polymers and ionic liquids. The introduction of the flexible and polar 2-(2-methoxyethoxy)ethyl group can impart desirable properties to these materials.

For example, in the synthesis of ionic liquids, which are salts that are liquid at low temperatures, this compound can be used to alkylate phosphines or amines to create functionalized cations. Research on ether-functionalized phosphonium (B103445) ionic liquids has shown that the incorporation of ether chains can lead to electrolytes with higher fluidity, which is a beneficial property for applications in batteries and other electrochemical devices. nih.govresearchgate.net

Furthermore, 1-Bromo-2-(2-methoxyethoxy)ethane can be used to functionalize monomers prior to polymerization or to modify existing polymers. This allows for the creation of materials with tailored properties, such as improved hydrophilicity, biocompatibility, or specific recognition capabilities.

Precursors for Polymer Synthesis

The structure of 1-Bromo-2-(2-methoxyethoxy)ethane, also known by synonyms such as 2-(2-Methoxyethoxy)ethyl Bromide and mPEG2-Bromide, makes it a valuable precursor in polymer chemistry, particularly for processes involving PEGylation. tcichemicals.comtcichemicals.com PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules, a strategy widely employed in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

This compound allows for the controlled introduction of a short, discrete methoxy-capped diethylene glycol unit onto a substrate. The terminal bromide is highly reactive towards nucleophiles such as amines, thiols, or alcohols present on a larger molecule (e.g., a protein, peptide, or other polymer backbone), forming a stable covalent bond. This modification can impart increased water solubility, reduce aggregation, and shield the parent molecule from enzymatic degradation. While it is a short chain, its incorporation is a fundamental example of PEGylation, and longer-chain analogs like 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane (mPEG3-bromide) are used to create more extended PEG-based linkers, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs). cymitquimica.comsigmaaldrich.com

Role of 1-Bromo-2-(2-methoxyethoxy)ethane in Polymer Modification

| Starting Material | Polymer Chemistry Application | Resulting Molecular Feature | Potential Benefit |

|---|---|---|---|

| 1-Bromo-2-(2-methoxyethoxy)ethane | PEGylation Precursor | Covalent attachment of a methoxy-terminated diethylene glycol side chain | Enhanced hydrophilicity, improved solubility |

| 1-Bromo-2-(2-methoxyethoxy)ethane | Monomer for Oligomer Synthesis | Formation of short, functional oligo(ethylene glycol) structures | Use as flexible linkers or spacers in complex molecules |

Components in Functional Materials (e.g., Dyes, Fluorescent Probes)

In the field of materials science, 1-Bromo-2-(2-methoxyethoxy)ethane serves as a key building block for modifying functional materials like dyes and fluorescent probes. fishersci.pt Fluorescent probes are essential tools in chemical biology for visualizing and tracking biological processes. nih.gov The performance of these probes, including their brightness, photostability, and solubility in aqueous biological environments, is highly dependent on their chemical structure. drugtargetreview.comthermofisher.com

The synthesis of advanced fluorescent dyes, such as those based on BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) or squaraine scaffolds, often involves multi-step chemical modifications to fine-tune their properties. drugtargetreview.comtcu.edu 1-Bromo-2-(2-methoxyethoxy)ethane is used to introduce a hydrophilic side chain onto the core structure of a dye. The reactive bromide allows for its attachment to the fluorophore backbone, often through alkylation of a phenol (B47542) or amine functional group. This modification is a critical strategy for improving the water solubility of otherwise hydrophobic dye molecules, which is essential for their application in cellular imaging and other biological assays. thermofisher.com The methoxyethoxyethyl group can also influence the photophysical properties of the dye by altering its electronic environment and steric profile.

Application in Functional Material Synthesis

| Material Class | Role of 1-Bromo-2-(2-methoxyethoxy)ethane | Enabled Chemical Modification | Resulting Property Enhancement |

|---|---|---|---|

| Fluorescent Dyes | Hydrophilic modifying agent | Attachment of a flexible, water-soluble tail to the fluorophore core | Increased aqueous solubility, improved biocompatibility for biological imaging |

| Organic Dyestuffs | Intermediate for property tuning | Alkylation of chromophore precursors | Modification of color, solubility, and affinity for substrates |

Synthesis of Nitrogen-Containing Heterocycles and Amine Derivatives

Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. rsc.orgnih.gov The functionalization of these rings is a cornerstone of medicinal chemistry, as it allows for the precise tuning of biological activity. 1-Bromo-2-(2-methoxyethoxy)ethane is a valuable reagent for the N-alkylation of a wide range of nitrogen-containing compounds.

Use in Synthesizing Nitrogen Derivatives

| Nitrogen Compound Class | Reaction Type | Function of 1-Bromo-2-(2-methoxyethoxy)ethane | Resulting Product |

|---|---|---|---|

| Secondary Amines | N-Alkylation | Alkylating Agent | Tertiary amine with a 2-(2-methoxyethoxy)ethyl substituent |

| Nitrogen Heterocycles (e.g., Piperazine, Imidazole) | N-Alkylation | Alkylating Agent | N-substituted heterocycle with a 2-(2-methoxyethoxy)ethyl side chain |

Broader Contributions to Synthetic Methodology Development

The primary contribution of 1-Bromo-2-(2-methoxyethoxy)ethane to synthetic methodology is its role as a versatile and readily available building block for molecular modification, particularly in the context of modular synthesis. Its utility is not in the creation of entirely new reaction classes, but in the reliable and efficient introduction of a specific, functional fragment—the mPEG2 group.

This compound exemplifies the development of "molecular toolkits" that allow chemists to systematically alter the properties of a lead compound. By providing a small, hydrophilic, and flexible linker with a reactive handle, it facilitates the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR). Chemists can use this and related reagents (e.g., mPEG3-Br, mPEG4-Br) to methodically vary the length and nature of a side chain or linker to optimize a molecule for a specific purpose, whether it be a drug candidate with improved pharmacokinetics, a fluorescent probe with enhanced water solubility, or a polymer with tailored physical properties. This approach, which focuses on the strategic assembly of functional building blocks, is central to modern synthetic chemistry, from drug discovery to materials science. cymitquimica.comtcichemicals.com

Emerging Research Frontiers and Future Directions for 1 Bromo 2 2 Methoxyethoxy Ethane

Advancements in Sustainable and Green Synthetic Protocols

The traditional synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane often involves reagents like phosphorus tribromide (PBr₃). chemicalbook.comchemicalbook.com A typical procedure involves reacting 2-(2-methoxyethoxy)ethanol (B87266) with PBr₃, often in a solvent like tetrahydrofuran (B95107) or neat, followed by heating to complete the reaction. chemicalbook.comchemicalbook.com While effective, this method utilizes a hazardous reagent and can require significant energy input and purification steps. In line with the principles of green chemistry, research is moving towards more sustainable synthetic methods.

Development of Environmentally Benign Bromination Methods

The development of environmentally benign bromination methods represents a significant step forward in chemical synthesis. These modern protocols aim to replace harsh and hazardous reagents with safer, more sustainable alternatives, reduce waste, and lower energy consumption. While not yet specifically documented for the industrial production of 1-Bromo-2-(2-methoxyethoxy)ethane, these general methods hold significant promise for its future synthesis.

Key areas of development include:

Oxidative Bromination: Systems using a combination of a bromide source (like sodium bromide or hydrobromic acid) and an oxidant are gaining traction. The H₂O₂-HBr system is a notable example, offering an environmentally clean and safe procedure by generating the active halogen in situ. researchgate.netepa.gov These reactions can often be performed in water, a green solvent, at ambient temperatures and without the need for a metal catalyst. epa.gov

Ultrasound-Assisted Synthesis: The application of ultrasound has been shown to accelerate reactions, leading to shorter reaction times and higher efficiencies. An ultrasound-assisted bromination of aromatic rings using sodium bromide and hydrogen peroxide has been demonstrated to be extremely quick and efficient, yielding products in excellent yields and selectivities. researchgate.net

Ionic Liquids: Ionic liquids can serve as both the catalyst and solvent, and in some cases, the bromine source can be generated in situ within the ionic liquid medium. This approach can lead to good yields and excellent regioselectivity under simple and environmentally friendly conditions. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Bromination Protocols

| Parameter | Traditional Method (e.g., PBr₃) | Potential Green Methods (e.g., H₂O₂-HBr) |

|---|---|---|

| Reagents | Phosphorus tribromide, a corrosive and hazardous reagent. chemicalbook.comchemicalbook.com | Hydrogen peroxide (forms water as a byproduct) and a bromide salt/acid. researchgate.netepa.gov |

| Solvents | Often requires organic solvents like THF or neat conditions. chemicalbook.com | Can be performed in aqueous media ("on water"). epa.gov |

| Byproducts | Phosphorous acid and other phosphorus-containing waste. | Water. epa.gov |

| Conditions | Often requires heating and extended reaction times. chemicalbook.comchemicalbook.com | Can proceed at ambient temperature, potentially accelerated by ultrasound. researchgate.netepa.gov |

Chemoenzymatic and Biocatalytic Transformations

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. nih.gov For a compound like 1-Bromo-2-(2-methoxyethoxy)ethane, biocatalytic transformations represent a frontier for creating new, high-value chiral molecules.

Haloalkane dehalogenases (HLDs) are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. researchgate.netmuni.cz These enzymes are notable for their broad substrate specificity, which includes halogenated ethers, and their ability to operate without expensive cofactors, requiring only water. researchgate.netmuni.cz The typical reaction catalyzed by an HLD is the hydrolysis of the C-Br bond in 1-Bromo-2-(2-methoxyethoxy)ethane to produce the corresponding alcohol, 2-(2-methoxyethoxy)ethanol, and a halide ion. researchgate.net This transformation proceeds via an Sₙ2 mechanism, which can be highly enantioselective if the substrate is chiral. researchgate.net

Other relevant enzyme classes include:

Halohydrin Dehalogenases (HHDH): These enzymes act on vicinal haloalcohols to produce epoxides through an intramolecular substitution. researchgate.netandersonsprocesssolutions.com While 1-Bromo-2-(2-methoxyethoxy)ethane is not a haloalcohol, its derivatives could potentially be substrates for HHDH, opening pathways to chiral epoxides.

Glutathione (B108866) Transferases (GSTs): These enzymes can catalyze the conjugation of glutathione to haloalkanes, a process known as bioactivation. nih.gov

The integration of these enzymatic steps with traditional chemical reactions—a field known as chemoenzymatic synthesis—can streamline the production of complex molecules. researchgate.netnih.gov For example, an enzymatic desymmetrization or kinetic resolution could be followed by chemical elaboration to build complex scaffolds. nih.gov

Table 2: Potential Biocatalytic Transformations for Haloalkane Derivatives

| Enzyme Class | Potential Transformation | Product Type | Reference |

|---|---|---|---|

| Haloalkane Dehalogenase (HLD) | Hydrolysis of C-Br bond | Alcohol | researchgate.netmuni.cz |

| Halohydrin Dehalogenase (HHDH) | Intramolecular cyclization of a haloalcohol derivative | Epoxide | researchgate.netandersonsprocesssolutions.com |

| Glutathione S-Transferase (GST) | Conjugation with glutathione | Glutathione adduct | nih.gov |

| Monooxygenases | Hydroxylation at other positions (potential) | Hydroxylated ethers | andersonsprocesssolutions.com |

Harnessing Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how chemical reactions are developed and optimized. bohrium.com Machine learning (ML) models, particularly deep neural networks and transformer-based architectures, can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. youtube.compreprints.org

For a compound like 1-Bromo-2-(2-methoxyethoxy)ethane, AI can be harnessed in several ways:

Reaction Optimization: ML algorithms can predict the yield of the synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane under various conditions (e.g., temperature, solvent, catalyst, reagent ratios). nih.gov By analyzing data from high-throughput experiments or existing literature, an AI model can identify the optimal parameters to maximize yield and minimize byproducts, accelerating process development. bohrium.comtechnologynetworks.com

Predicting Reaction Outcomes: When 1-Bromo-2-(2-methoxyethoxy)ethane is used as a reagent, AI can predict the most likely product of a given reaction. youtube.com This is particularly valuable when exploring new reactions or when multiple reaction sites are present on a complex substrate. Transformer models, which treat chemical reactions like a language, have shown remarkable accuracy in this area. youtube.com

Retrosynthesis and Pathway Design: AI-powered retrosynthesis tools can identify viable synthetic routes to target molecules that incorporate the 1-Bromo-2-(2-methoxyethoxy)ethane moiety. youtube.comcas.org These tools can analyze millions of published reactions to suggest disconnections and starting materials, potentially uncovering more efficient or novel pathways. youtube.com

Table 3: Applications of AI/ML in the Chemistry of 1-Bromo-2-(2-methoxyethoxy)ethane

| Application Area | AI/ML Task | Potential Impact | Reference |

|---|---|---|---|

| Synthesis Optimization | Yield prediction; Condition optimization (temperature, solvent, etc.) | Faster development of more efficient and sustainable synthetic protocols. | bohrium.comnih.gov |

| Forward Reaction Prediction | Predicting the major product when using the compound as a reagent. | Reduces trial-and-error experimentation; aids in reaction discovery. | youtube.comnips.cc |

| Retrosynthetic Analysis | Designing synthetic pathways for molecules containing the methoxyethoxyethyl group. | Accelerates the design of syntheses for new drugs and materials. | youtube.comcas.org |

| Data Extraction | Using Large Language Models (LLMs) to extract reaction data from patents and literature. | Builds large, structured datasets for training more accurate predictive models. | nd.edu |

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reliance on stoichiometric reagents for converting alcohols to bromides is a limitation that researchers are actively seeking to overcome through the design of novel catalytic systems. researchgate.net The development of a catalytic method for the synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane from its parent alcohol would enhance atom economy and reduce waste.

While a direct catalytic system for this specific transformation is not yet established, research in related areas points to future possibilities:

Catalytic C-H Activation/Bromination: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Transition-metal catalysts, particularly those based on palladium and ruthenium, have been developed for the site-selective bromination of C-H bonds. researchgate.netnih.govnih.gov Ethers can function as weak directing groups in such reactions, guiding the catalyst to a specific position. acs.org While current systems are focused mainly on arenes, the extension of these principles to aliphatic ethers could provide a radically new and efficient way to synthesize brominated ethers.

Catalytic Alcohol to Bromide Conversion: Research into catalytic methods for converting alcohols into alkyl halides is ongoing. These methods would replace stoichiometric activators (like PBr₃) with a catalyst that is used in small amounts and can be recycled, significantly improving the process's green credentials.

The goal of these novel catalytic systems is to achieve high selectivity, ensuring the bromination occurs only at the desired position, and high efficiency, allowing the reaction to proceed quickly with a low catalyst loading under mild conditions.

Strategic Integration in Total Synthesis of Natural Products and Bioactive Compounds

The true value of a building block like 1-Bromo-2-(2-methoxyethoxy)ethane is realized in its application to the synthesis of complex, high-value molecules such as natural products and pharmaceuticals. nih.gov The compound's structure, featuring a reactive bromide for coupling and a flexible, hydrophilic methoxyethoxy chain, makes it an attractive tool for modifying molecular properties.

The strategic incorporation of this moiety can be seen in several areas:

Pharmaceuticals: Bromo-ether compounds are key intermediates in the synthesis of many drugs. For instance, the structurally similar compound 1-bromo-2-methoxyethane (B44670) is a reagent used in the synthesis of Erlotinib, an EGFR inhibitor used to treat cancer. chemicalbook.com This highlights the role of such building blocks in constructing the core of bioactive molecules.

PROTAC Linkers: The related compound, 1-bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane, is used as a PROTAC (Proteolysis-targeting chimera) linker. prayoglife.com PROTACs are an emerging class of therapeutics that co-opt the cell's natural protein disposal system to destroy disease-causing proteins. The flexible ether chain is a critical component of the linker that connects the two ends of the PROTAC molecule, and 1-Bromo-2-(2-methoxyethoxy)ethane provides an ideal scaffold for constructing these linkers.

Bioactive Compound Analogs: The synthesis of analogs of known bioactive compounds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. nih.gov 1-Bromo-2-(2-methoxyethoxy)ethane can be used to introduce the methoxyethoxyethyl group onto a parent molecule, which can alter properties like solubility and cell permeability.

The chemoenzymatic synthesis of natural products and their derivatives is another area where such building blocks are invaluable, allowing for the rapid construction of molecular complexity from simple starting materials. nih.govnih.gov

Table 4: Application of Bromo-Ether Building Blocks in Bioactive Compound Synthesis

| Application Area | Example Compound/Class | Role of Bromo-Ether Moiety | Reference |

|---|---|---|---|

| Oncology | Erlotinib (synthesis from a related bromoether) | Forms a key part of the final drug structure. | chemicalbook.com |

| Targeted Protein Degradation | PROTACs (using a related bromoether) | Serves as a flexible linker, critical for biological function. | prayoglife.com |

| Drug Discovery | Bioactive Compound Analogs | Introduces a flexible, hydrophilic chain to modify physicochemical properties. | nih.gov |

| Natural Product Synthesis | Complex Scaffolds | Acts as a versatile building block for assembling complex molecular architectures. | nih.gov |

常见问题

Q. What computational tools (e.g., Gaussian, ORCA) predict the reactivity of 1-bromo-2-(2-methoxyethoxy)ethane in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息